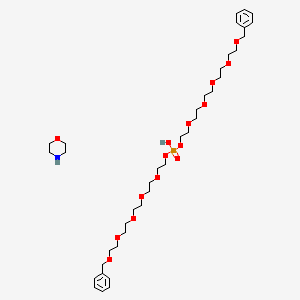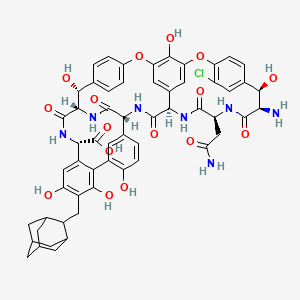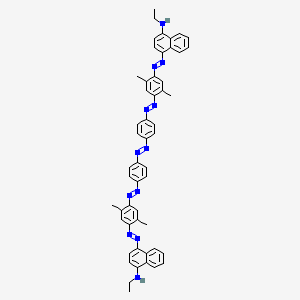
1-Naphthalenamine, 4,4'-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s structure includes naphthalenamine and phenyleneazo groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) typically involves multiple steps, including diazotization and azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is usually achieved by treating the aniline derivative with nitrous acid under acidic conditions.
Azo Coupling: The diazonium salts are then coupled with naphthalenamine derivatives to form the azo compounds. This step is repeated to introduce multiple azo groups into the molecule.
Final Coupling: The final product is obtained by coupling the intermediate azo compounds with N-ethyl-naphthalenamine under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) has several scientific research applications:
Chemistry: The compound is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the production of dyes and pigments, particularly for textiles and inks.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Comparación Con Compuestos Similares
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) can be compared with similar azo compounds, such as:
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-methyl-1-naphthalenamine]: This compound has similar azo groups but differs in the substitution pattern on the naphthalenamine moiety.
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-ethyl-1-naphthalenamine]: This compound is structurally similar but lacks the dimethyl substitution on the phenylene ring.
The uniqueness of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in dye chemistry and scientific research.
Propiedades
Número CAS |
69432-35-5 |
|---|---|
Fórmula molecular |
C52H48N12 |
Peso molecular |
841.0 g/mol |
Nombre IUPAC |
N-ethyl-4-[[4-[[4-[[4-[[4-[[4-(ethylamino)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C52H48N12/c1-7-53-45-25-27-47(43-15-11-9-13-41(43)45)59-63-51-31-33(3)49(29-35(51)5)61-57-39-21-17-37(18-22-39)55-56-38-19-23-40(24-20-38)58-62-50-30-36(6)52(32-34(50)4)64-60-48-28-26-46(54-8-2)42-14-10-12-16-44(42)48/h9-32,53-54H,7-8H2,1-6H3 |
Clave InChI |
LRHBXCDAXGTABF-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC(=C(C=C3C)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C(=C6)C)N=NC7=CC=C(C8=CC=CC=C87)NCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


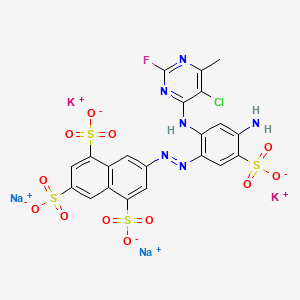
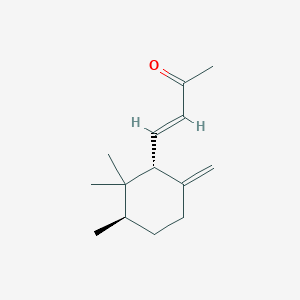

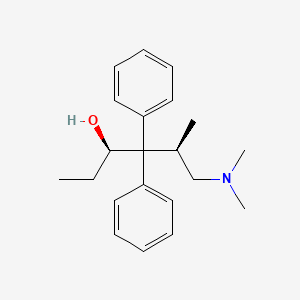
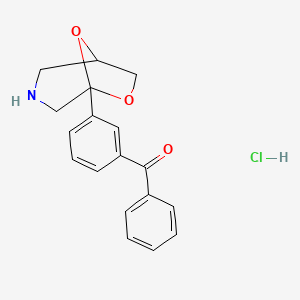
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)
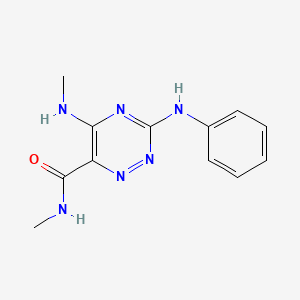
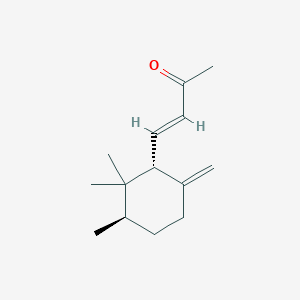
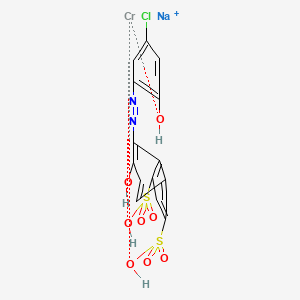
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

